Product packaging for UNC 1215(Cat. No.:)

UNC 1215

Cat. No.: B1191890
M. Wt: 529.72
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chromatin Dynamics and Gene Regulation

The genetic material within eukaryotic cells is organized into chromatin, a complex of DNA and proteins, primarily histones pressbooks.pub. This organization is not static; rather, chromatin undergoes dynamic movements and interactions within the nucleus, which are crucial for orchestrating gene expression patterns in response to various stimuli and developmental programs pressbooks.pubnih.govoup.com. Chromatin structure ranges from loosely packed euchromatin, where most actively transcribed genes are found, to densely packed heterochromatin, typically associated with epigenetically silenced regions pressbooks.pub. The accessibility of DNA to transcription factors and other cellular machinery is profoundly influenced by how tightly DNA is wrapped around histone proteins to form nucleosomes, the fundamental units of chromatin pressbooks.pubprobiologists.comcdnsciencepub.com. Dynamic rearrangements and repositioning of chromatin, from bulk chromatin to individual genes, are involved in regulating gene expression and cellular differentiation nih.gov.

Significance of Post-Translational Modifications on Histones and Non-Histone Proteins

Post-translational modifications (PTMs) are crucial covalent modifications that occur on histone proteins and, importantly, on non-histone proteins mdpi.comacs.orgresearchgate.net. These modifications serve as key epigenetic markers, influencing chromatin compaction and gene expression nih.govfrontiersin.org. Common histone PTMs include methylation, acetylation, ubiquitination, and phosphorylation, among others nih.govresearchgate.netfrontiersin.org. These modifications can occur on the N-terminal and C-terminal tails of histones, as well as within their globular domains, impacting histone-DNA and histone-histone interactions, thereby affecting nucleosome dynamics and chromatin function researchgate.netfrontiersin.org. Beyond histones, PTMs on non-histone proteins, such as p53, are also vital for regulating pivotal cellular pathways and have been linked to various diseases, including cancer mdpi.comacs.org. Protein methylation, for instance, involves the addition of one to three methyl groups to lysine (B10760008) or arginine residues, influencing gene transcription outcomes mdpi.com.

Overview of Methyl-Lysine Reader Domains in Epigenetic Mechanisms

Methyl-lysine binding proteins, often referred to as "readers" of the epigenetic code, specifically recognize and interpret the various levels of lysine methylation on histone tails and other proteins nih.govbpsbioscience.comacs.orggenscript.com. These reader proteins play a central role in mediating the signaling events initiated by histone methylation, thereby influencing downstream processes such as cell cycle regulation, stress responses, development, and oncogenesis bpsbioscience.comcaymanchem.comthesgc.org. They function by binding to these methylated marks, which can then recruit activating or repressive factors to regulate gene expression genscript.com. The malignant brain tumor (MBT) family of proteins is a notable class of methyl-lysine readers characterized by their MBT domains, which are crucial for recognizing methylated lysine residues ontosight.aiaxonmedchem.com. Antagonists of these MBT domains serve as valuable chemical probes to investigate their functional roles and explore their potential as therapeutic targets acs.orguniklinik-freiburg.de.

Biological Functions and Disease Relevance of L3MBTL3

Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a human protein encoded by the L3MBTL3 gene, belonging to the MBT family of chromatin-interacting transcriptional repressors ontosight.aiaxonmedchem.comgenecards.orgsinobiological.com. L3MBTL3 contains multiple MBT domains that enable it to bind to mono- and dimethylated lysine residues on histones, influencing chromatin structure and gene expression ontosight.aiaxonmedchem.comacs.org. Its primary function involves the repression of gene transcription, contributing to the maintenance of silenced gene states through interactions with chromatin-modifying complexes ontosight.ai.

L3MBTL3 acts as a negative regulator of Notch target gene expression, essential for RBPJ-mediated transcriptional repression uniprot.org. It recruits KDM1A to Notch-responsive elements, promoting H3K4me demethylation uniprot.org. Furthermore, L3MBTL3 is involved in the ubiquitin-dependent degradation of methylated non-histone proteins, including key transcription factors like SOX2, DNMT1, and E2F1, by acting as an adapter that recruits the CRL4-DCAF5 E3 ubiquitin ligase complex uniprot.org. L3MBTL3 is also implicated in various cellular processes such as development, cell cycle regulation, erythrocyte maturation, granulocyte differentiation, and macrophage differentiation ontosight.aiuniprot.org.

Properties

Molecular Formula

C32H43N5O2

Molecular Weight

529.72

Synonyms

2-Phenylamino-1,4-[4-(pyrrolidinyl)piperidinyl)benzamide

Origin of Product

United States

Discovery and Initial Characterization of Unc1215

Rationale for Targeting Methyl-Lysine Reader Proteins in Chemical Biology

Methyl-lysine (Kme) recognition domains, often referred to as "reader" proteins, are pivotal components in the intricate landscape of epigenetic regulation. These domains play a central role in various cellular processes, including cellular differentiation, development, and gene transcription. thesgc.orgcaymanchem.com The human proteome contains over 200 such reader domains, which are responsible for recognizing methylated lysine (B10760008) and arginine residues on histone proteins. thesgc.orgcaymanchem.comnih.govnih.govresearchgate.net This recognition is crucial for the recruitment, stabilization, and regulation of other chromatin regulatory proteins, thereby influencing chromatin structure and gene expression. nih.govresearchgate.netnih.govacs.org

Lysine methylation is a common post-translational modification of histone proteins, directly impacting chromatin function. smolecule.comnih.govnih.govacs.org The "Royal family" of reader domains, which includes Tudor, PWWP, chromodomains, and malignant brain tumor (MBT) domains, are key players in recognizing these methylated lysines. nih.gov MBT domains, in particular, selectively recognize mono- and di-methylated lysine residues and are functionally associated with the repression of gene expression. nih.govnih.govacs.org Dysregulation of these MBT domains has been implicated in various disease phenotypes, including medulloblastomas, and they play roles in hematopoiesis. nih.gov Given their fundamental roles in chromatin biology and their association with disease, targeting these reader proteins with small molecules serves as a critical strategy for elucidating their biological functions and holds potential for the development of targeted therapeutics. sciencedaily.comsmolecule.comnih.govresearchgate.netnih.govacs.orgneurosciencenews.com

Identification of UNC1215 as a Selective Chemical Probe for L3MBTL3

The identification of UNC1215 as a selective chemical probe for L3MBTL3 emerged from extensive structure-activity relationship (SAR) studies. These efforts built upon initial dibasic compounds, such as UNC1021, to improve affinity and cellular activity. nih.govresearchgate.net L3MBTL3 is a member of the malignant brain tumor (MBT) family, functioning as a chromatin-interacting transcriptional repressor. thesgc.orgcaymanchem.comunc.eduaxonmedchem.comnih.govnih.govmedchemexpress.comselleckchem.com

UNC1215 demonstrates high affinity and selectivity for the MBT domains of L3MBTL3. Biochemical assays have determined its IC50 for L3MBTL3 to be 40 nM via an AlphaScreen methylated histone peptide competition assay, and its direct binding affinity (Kd) was confirmed at 120 nM through isothermal titration calorimetry (ITC). caymanchem.comtocris.comnih.govresearchgate.netmedchemexpress.comselleckchem.com UNC1215 competitively displaces mono- or dimethyl-lysine containing peptides from L3MBTL3. thesgc.orgcaymanchem.comnih.govnih.govmedchemexpress.comselleckchem.com

A notable feature of UNC1215's interaction with L3MBTL3 is its unique 2:2 polyvalent binding mode, as revealed by X-ray crystallography. In this interaction, each "arm" of the UNC1215 molecule binds to a distinct L3MBTL3 protein molecule. nih.govnih.govmedchemexpress.comselleckchem.comrsc.orgtandfonline.com

The selectivity profile of UNC1215 is robust, exhibiting greater than 50-fold selectivity over other members of the human MBT family, including approximately 75-fold selectivity over L3MBTL1. thesgc.orgcaymanchem.comnih.govnih.govmedchemexpress.comselleckchem.com Furthermore, it demonstrates selectivity against over 200 other Kme reader domains that were examined. thesgc.orgcaymanchem.comnih.govnih.govmedchemexpress.comselleckchem.com Specifically, UNC1215 showed no activity at concentrations up to 30 µM against diverse reader domains such as the tandem Tudor domain of UHRF1, the chromodomain of CBX7, or the PHD domain of JARID1A. selleckchem.com Its selectivity extends beyond epigenetic targets, with over 100-fold selectivity against a panel of histone methyltransferases (HMTs), kinases, ion channels, and 7-TM receptors. tocris.comsigmaaldrich.com

Table 1: Key Biochemical Data for UNC1215

Assay TypeTargetValueReference
AlphaScreen IC50L3MBTL340 nM caymanchem.comtocris.comnih.govresearchgate.netmedchemexpress.comselleckchem.com
Isothermal Titration Calorimetry (Kd)L3MBTL3120 nM thesgc.orgcaymanchem.comtocris.comnih.govresearchgate.netmedchemexpress.comselleckchem.com
Selectivity vs. other MBT family membersL3MBTL3>50-fold thesgc.orgcaymanchem.comnih.govnih.govmedchemexpress.comselleckchem.com
Selectivity vs. L3MBTL1L3MBTL3~75-fold selleckchem.com
Selectivity vs. >200 other Kme readersL3MBTL3Demonstrated thesgc.orgcaymanchem.comnih.govnih.govmedchemexpress.comselleckchem.com
Selectivity vs. HMTs, kinases, ion channels, 7-TM receptorsVarious>100-fold tocris.comsigmaaldrich.com

Development and Validation of UNC1215 as a First-in-Class Chemical Probe

UNC1215 has been rigorously developed and validated as a "first-in-class" chemical probe for a methyl-lysine binding protein. thesgc.orgaxonmedchem.comsciencedaily.comguidetomalariapharmacology.orgnih.govnih.govneurosciencenews.comselleckchem.com This designation is significant because, prior to its discovery, no high-quality small molecule chemical probes had been reported for any Kme reader domain. sciencedaily.comnih.govneurosciencenews.com The development adhered to stringent criteria for chemical probes set by entities like the Structural Genomics Consortium (SGC), which include achieving a potency of less than 100 nM in biochemical or biophysical assays, greater than 30-fold selectivity over other members within the same protein family, and cellular engagement at concentrations below 1 µM. tandfonline.com UNC1215 successfully meets these demanding criteria. tandfonline.com

Beyond its potent and selective in vitro activity, UNC1215 exhibits robust cellular activity. It is cell-permeable and has been shown to be non-toxic to cells at concentrations significantly higher than its effective concentration. smolecule.comnih.govnih.govmedchemexpress.comselleckchem.com In cellular assays, UNC1215 potently antagonizes the localization of L3MBTL3. thesgc.org It reduces the recovery time of photobleached areas in GFP-3MBT expressing cells in a dose-dependent manner and inhibits the formation of GFP-3MBT foci in HEK293 cells. thesgc.org Furthermore, UNC1215 increases the cellular mobility of GFP-L3MBTL3 fusion proteins, and point mutations that disrupt the methyl-lysine binding function of GFP-L3MBTL3 phenocopy the effects observed with UNC1215 treatment. unc.edusmolecule.comnih.govmedchemexpress.comselleckchem.com These findings confirm that UNC1215 directly binds to L3MBTL3 via its Kme-binding pocket within cells. nih.govmedchemexpress.comselleckchem.com

A key research finding enabled by UNC1215 was the discovery of a novel Kme-dependent interaction between L3MBTL3 and BCLAF1, a protein implicated in DNA damage repair and apoptosis. Treatment with UNC1215 was shown to substantially reduce this interaction, providing a valuable tool for understanding the cellular roles of L3MBTL3's Kme binding function. unc.edusmolecule.comnih.govnih.govselleckchem.com The availability of UNC1215 as a well-characterized chemical probe has opened new avenues for chemical biology research and holds potential for future drug discovery efforts targeting this previously underexplored class of proteins. sciencedaily.comnih.govneurosciencenews.com

Table 2: Physical and Chemical Properties of UNC1215

PropertyValueReference
Formal Name(2-(Phenylamino)-1,4-phenylene)bis((4-(pyrrolidin-1-yl)piperidin-1-yl)methanone) caymanchem.com
IUPAC NameN-phenyl-2,5-bis[4-(pyrrolidin-1-yl)piperidine-1-carbonyl]aniline thesgc.orgcaymanchem.com
Molecular FormulaC32H43N5O2 thesgc.orgcaymanchem.comsigmaaldrich.com
Molecular Weight529.72 caymanchem.comsigmaaldrich.com
CAS Number1415800-43-9 caymanchem.comsigmaaldrich.comsmolecule.commedchemexpress.comselleckchem.com
logP4.17 thesgc.org
PSA59.13 thesgc.org
Physical FormCrystalline solid / powder caymanchem.comsigmaaldrich.com
SolubilitySoluble in DMSO (e.g., 5 mg/mL) caymanchem.comsigmaaldrich.comsmolecule.com

Molecular Mechanism of Action of Unc1215

Binding Mode and Stoichiometry of the UNC1215-L3MBTL3 Interaction

The interaction between UNC1215 and L3MBTL3 is highly specific and involves a distinctive binding stoichiometry, elucidated through advanced structural biology techniques.

X-ray Crystallographic Analysis of the UNC1215-L3MBTL3 Complex

X-ray crystallography has been instrumental in revealing the precise structural details of the UNC1215-L3MBTL3 complex, with a resolution of 2.55 Å to 2.6 Å (PDB ID: 4FL6) nih.govrcsb.org. The L3MBTL3 protein exhibits a three-leaved propeller architecture, where its potential ligand binding pockets, designated as domains 1, 2, and 3, are oriented in the same direction nih.gov. UNC1215 engages directly with the methyl-lysine binding pocket located within the MBT domains of L3MBTL3 nih.govrcsb.orgmedchemexpress.comvanderbilt.edu.

Key interactions within the complex involve specific residues and structural motifs. For instance, one pyrrolidine (B122466) nitrogen of UNC1215 forms a crucial hydrogen bond with Asp381 in domain 2 of L3MBTL3 researchgate.net. Furthermore, the pyrrolidine group positioned ortho to the aniline (B41778) ring in UNC1215 acts as a bridge between two L3MBTL3 proteins by interacting with domain 1 of a second L3MBTL3 molecule, forming a salt bridge with Asp274 researchgate.net. Mutagenesis studies underscore the importance of these interactions; a D381A mutation in L3MBTL3 completely abolishes UNC1215 binding, while an F387A mutation in the aromatic cage significantly weakens binding by approximately 10-fold, resulting in a Kd of 1.0 µM nih.govresearchgate.net. Similarly, a H277A mutation also leads to a notable reduction in binding affinity researchgate.net.

Exploration of the Novel 2:2 Polyvalent Binding Mechanism

A striking feature of the UNC1215-L3MBTL3 interaction is its novel 2:2 polyvalent binding mechanism, as confirmed by X-ray crystallography nih.govrcsb.orgmedchemexpress.comvanderbilt.eduunc.edunih.govselleckchem.comnih.govtandfonline.com. This stoichiometry indicates that two molecules of UNC1215 bind simultaneously to two molecules of L3MBTL3 nih.govrcsb.orgmedchemexpress.comvanderbilt.eduresearchgate.netunc.edunih.govnih.govtandfonline.comthesgc.org. In this arrangement, each "arm" of the UNC1215 molecule interacts with a distinct L3MBTL3 protein nih.govtandfonline.comthesgc.org.

Specifically, one UNC1215 molecule binds to domain 2 of an L3MBTL3 protein and extends to bridge with domain 1 of a second L3MBTL3 molecule nih.govresearchgate.netresearchgate.net. A second UNC1215 molecule then binds reciprocally to the remaining available domain 2 and domain 1 binding pockets, completing the 2:2 dimer nih.govresearchgate.netresearchgate.net. This polyvalent binding mechanism is consistent with observations from aromatic cage mutants and highlights the intricate nature of the interaction nih.gov. Intriguingly, L3MBTL3 itself has been shown to function as a dimer, and this dimerization can occur in a cellular context even in the absence of small molecule ligands, supporting the hypothesis that L3MBTL3 naturally engages methylated histone tails as a dimer nih.govacs.org.

Competitive Disruption of Methyl-Lysine Peptide Recognition by L3MBTL3

UNC1215 functions as a potent and selective chemical probe specifically targeting the methyl-lysine (Kme) reading function of L3MBTL3 nih.govrcsb.orgmedchemexpress.comvanderbilt.eduunc.edunih.govselleckchem.comthesgc.orgapexbt.com. Its primary mechanism involves competitively displacing mono- or dimethyl-lysine-containing peptides from the L3MBTL3 binding site nih.govrcsb.orgmedchemexpress.comvanderbilt.eduunc.edunih.govthesgc.org.

The inhibitory potency of UNC1215 against L3MBTL3 is demonstrated by its IC50 value of 40 nM, as determined by an AlphaScreen methylated histone peptide competition assay, with some reports indicating an IC50 of 24 ± 7.6 nM nih.govmedchemexpress.comselleckchem.comapexbt.comnih.gov. Direct binding affinity measurements using isothermal titration calorimetry (ITC) yield a dissociation constant (Kd) of 120 nM nih.govrcsb.orgmedchemexpress.comvanderbilt.eduunc.edunih.govselleckchem.comthesgc.orgapexbt.com.

UNC1215 exhibits remarkable selectivity, demonstrating greater than 50-fold selectivity over other members of the MBT family, such as L3MBTL1 and MBTD1, and against more than 200 other reader domains examined nih.govrcsb.orgmedchemexpress.comvanderbilt.eduunc.edunih.govselleckchem.comthesgc.org. It shows no discernible activity at concentrations up to 30 µM against other epigenetic reader domains, including the tandem Tudor domain of UHRF1, the chromodomain of CBX7, or the PHD domain of JARID1A selleckchem.com. L3MBTL3 itself selectively recognizes mono- and dimethyl-lysine over unmethylated and trimethylated lysine (B10760008) nih.govaxonmedchem.com. Furthermore, UNC1215 has been shown to antagonize the recognition of BCLAF1 by L3MBTL3, revealing a novel Kme-dependent interaction for this reader protein nih.govrcsb.orgvanderbilt.eduunc.eduselleckchem.comresearchgate.net.

Table 1: Binding and Inhibition Data for UNC1215 and L3MBTL3

Assay TypeParameterValueTargetReference
AlphaScreen Methylated Histone Peptide Competition AssayIC5040 nML3MBTL3 nih.govmedchemexpress.comselleckchem.com
AlphaScreen Methylated Histone Peptide Competition AssayIC5024 ± 7.6 nML3MBTL3 apexbt.comnih.gov
Isothermal Titration Calorimetry (ITC)Kd120 nML3MBTL3 nih.govrcsb.orgmedchemexpress.comvanderbilt.eduunc.edunih.govselleckchem.comthesgc.orgapexbt.com
Cellular Mobility (GFP-3MBT)EC5050-100 nML3MBTL3 apexbt.com

Impact of UNC1215 on L3MBTL3 Conformational Dynamics

Beyond its direct binding and competitive inhibition, UNC1215 also influences the conformational dynamics of L3MBTL3. Treatment with UNC1215 leads to an increase in the cellular mobility of GFP-L3MBTL3 fusion proteins nih.govrcsb.orgmedchemexpress.comvanderbilt.eduunc.edunih.govselleckchem.com. This effect is further supported by observations that point mutations disrupting the methyl-lysine binding function of GFP-L3MBTL3 phenocopy the effects induced by UNC1215 on protein localization nih.govrcsb.orgmedchemexpress.comvanderbilt.eduunc.edunih.govselleckchem.com.

In cellular assays, UNC1215 potently inhibits the formation of GFP-3MBT foci in a dose-responsive manner, indicating a disruption of L3MBTL3's subnuclear localization thesgc.orgapexbt.com. The structural flexibility of the L3MBTL3 dimer is also suggested by studies with related antagonists like UNC2533, where the co-crystal structure indicates that the L3MBTL3 dimer can rotate about its dimer interface to accommodate ligand binding nih.govresearchgate.net. Importantly, the binding of UNC1215 to L3MBTL3 does not disrupt the interaction between L3MBTL3 and the Cul4DCAF5 ubiquitin ligase complex biorxiv.org.

Biochemical and Cellular Characterization of Unc1215 Activity

Quantitative Assessment of UNC1215 Binding Affinity and Potency

The interaction of UNC1215 with L3MBTL3 has been rigorously quantified through various biochemical assays, demonstrating its high affinity and potency.

In Vitro Binding Assays (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) experiments have confirmed the direct binding affinity of UNC1215 to L3MBTL3. UNC1215 binds to the MBT domains of L3MBTL3 with a dissociation constant (Kd) of 120 nM. nih.govthesgc.orgnih.govresearchgate.netmedchemexpress.comtocris.com X-ray crystallography studies have elucidated a unique 2:2 polyvalent mode of interaction, where two molecules of UNC1215 bridge two molecules of L3MBTL3. nih.govthesgc.orgnih.govmedchemexpress.comselleckchem.comrcsb.orgsigmaaldrich.com This binding mechanism involves the Kme-binding pockets of the MBT domains. nih.govnih.govmedchemexpress.com Site-directed mutagenesis studies on L3MBTL3, specifically mutations in domain 1 (D274A) and domain 2 (D381A) that disrupt the aromatic cages, revealed that these mutations abrogated or significantly weakened the binding of UNC1215, underscoring the importance of both MBT domains for interaction. nih.govresearchgate.netnih.gov Furthermore, UNC1215 has been shown to enhance the dimerization of L3MBTL3. nih.gov

Competition Assays (e.g., AlphaScreen Methylated Histone Peptide Competition Assay)

In AlphaScreen methylated histone peptide competition assays, UNC1215 demonstrated potent antagonism of L3MBTL3, exhibiting an IC50 value of 40 nM. Some reports indicate an IC50 of 24 ± 7.6 nM in this assay. nih.govresearchgate.netmedchemexpress.comtocris.comselleckchem.comapexbt.comchemicalprobes.org UNC1215 functions by competitively displacing mono- or dimethyl-lysine containing peptides from L3MBTL3's binding pockets. nih.govthesgc.orgnih.govmedchemexpress.comtocris.comselleckchem.com

A key characteristic of UNC1215 is its remarkable selectivity. It exhibits greater than 50-fold selectivity over other members of the MBT family, including L3MBTL4, L3MBTL1, MBTD1, and SFMBT. nih.govthesgc.orgnih.govmedchemexpress.comtocris.comselleckchem.comchemicalprobes.org Specifically, a selectivity of approximately 75-fold for L3MBTL3 over L3MBTL1 has been reported. selleckchem.com Comprehensive screening against over 200 other reader domains confirmed its broad selectivity, with no activity detected against proteins like UHRF1, CBX7, or JARID1A at concentrations up to 30 µM. nih.govthesgc.orgnih.govmedchemexpress.comselleckchem.comchemicalprobes.org

Table 1: Quantitative Assessment of UNC1215 Binding Affinity and Potency

Assay TypeTargetMetricValue
Isothermal Titration Calorimetry (ITC)L3MBTL3Kd120 nM nih.govthesgc.orgnih.govresearchgate.netmedchemexpress.comtocris.com
AlphaScreen Methylated Histone Peptide Competition AssayL3MBTL3IC5040 nM (or 24 ± 7.6 nM) nih.govresearchgate.netmedchemexpress.comtocris.comselleckchem.comapexbt.comchemicalprobes.org

Table 2: UNC1215 Selectivity Profile (AlphaScreen)

Target Class/ProteinSelectivity vs. L3MBTL3
Other MBT family members (L3MBTL4, L3MBTL1, MBTD1, SFMBT)>50-fold nih.govthesgc.orgnih.govmedchemexpress.comtocris.comselleckchem.comchemicalprobes.org
L3MBTL1~75-fold selleckchem.com
Other Kme reader domains (>200 examined)High selectivity nih.govthesgc.orgnih.govmedchemexpress.com
UHRF1, CBX7, JARID1ANo activity up to 30 µM selleckchem.comchemicalprobes.org

Cellular Effects of UNC1215 on L3MBTL3 Function

Beyond its in vitro binding characteristics, UNC1215 demonstrates significant cellular activity, modulating key aspects of L3MBTL3 function within the cellular environment.

Analysis of UNC1215-Induced Changes in L3MBTL3 Cellular Mobility

UNC1215 significantly increases the cellular mobility of GFP-L3MBTL3 fusion proteins within the nucleus. nih.govnih.govmedchemexpress.comselleckchem.comsigmaaldrich.comapexbt.comresearchgate.net Fluorescence Recovery After Photobleaching (FRAP) experiments in HEK293 cells expressing GFP-3MBT demonstrated that UNC1215 treatment led to a dose-dependent decrease in the recovery time of the photobleached area, indicating enhanced diffusibility of GFP-3MBT within the nucleus. The EC50 for this effect was reported to be between 50 and 100 nM. thesgc.orgsigmaaldrich.comapexbt.comresearchgate.net Similar to the foci disruption, point mutations that impair the Kme-binding function of GFP-L3MBTL3 phenocopy the effects of UNC1215 on cellular mobility. nih.govnih.govmedchemexpress.com While the mobility of full-length GFP-FLMBT also increased upon UNC1215 treatment, the effect was less pronounced compared to GFP-3MBT, further supporting the role of additional domains in L3MBTL3's chromatin interaction. researchgate.net

Disruption of L3MBTL3 Interaction with Protein Partners (e.g., BCLAF1)

UNC1215 has been instrumental in identifying novel Kme-dependent interaction partners of L3MBTL3. Notably, it revealed an interaction between L3MBTL3 and BCL2-associated transcription factor 1 (BCLAF1), a protein involved in DNA damage repair and apoptosis. nih.govnih.govselleckchem.comrcsb.orgunc.edu Co-localization studies showed that BCLAF1 nuclear foci closely align with GFP-3MBT foci. nih.gov Treatment with 1 µM UNC1215 substantially reduced the interaction between Flag-tagged 3MBT domains of L3MBTL3 and BCLAF1. Although the interaction between full-length Flag-L3MBTL3 and BCLAF1 was also reduced by UNC1215, the effect was less pronounced. The observation that the domain 2 D381A mutant of L3MBTL3 also exhibited reduced binding to BCLAF1 strongly suggests that BCLAF1 is a methyl-lysine mediated interaction partner of L3MBTL3. nih.gov

Table 3: Cellular Effects of UNC1215 on L3MBTL3

Cellular EffectAssay/ObservationKey Finding
Subnuclear Localization & Foci FormationGFP-3MBT foci disruptionIC50 ~500 nM for disruption of foci formation nih.govresearchgate.nettocris.comapexbt.comresearchgate.net
Cellular MobilityFRAP (GFP-3MBT)Decreased recovery time (EC50 50-100 nM), increased mobility nih.govthesgc.orgnih.govmedchemexpress.comselleckchem.comsigmaaldrich.comapexbt.comresearchgate.net
Protein-Protein InteractionCo-immunoprecipitation (L3MBTL3-BCLAF1)Substantial reduction of interaction at 1 µM UNC1215 nih.gov

Selectivity and Off Target Profiling of Unc1215

Comparative Selectivity of UNC1215 within the MBT Family of Proteins

UNC1215 functions as a potent and selective antagonist of the malignant brain tumor (MBT) family protein, L3MBTL3. It binds to L3MBTL3 with an IC₅₀ of 40 nM and a Kᴅ of 120 nM selleckchem.commedchemexpress.comcaymanchem.comtocris.com. This compound demonstrates significant selectivity, being more than 50-fold selective over other members of the human MBT family selleckchem.commedchemexpress.comcaymanchem.comthesgc.orgchemicalprobes.orgnih.gov. Notably, UNC1215 exhibits approximately 75-fold selectivity for L3MBTL3 compared to L3MBTL1 selleckchem.com.

The binding mechanism involves UNC1215 competitively displacing mono- or dimethyllysine-containing peptides from L3MBTL3 selleckchem.commedchemexpress.comcaymanchem.comthesgc.org. X-ray crystallography studies have elucidated a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3, providing structural insights into its high affinity and selectivity selleckchem.commedchemexpress.comnih.govresearchgate.net.

Target ProteinAffinity (Kᴅ)Potency (IC₅₀)Selectivity vs. L3MBTL3
L3MBTL3120 nM selleckchem.commedchemexpress.comcaymanchem.comtocris.com40 nM selleckchem.commedchemexpress.comcaymanchem.comtocris.comPrimary Target
Other Human MBT Family Proteins>50-fold less potent selleckchem.commedchemexpress.comcaymanchem.comthesgc.orgchemicalprobes.orgnih.gov
L3MBTL1~75-fold less potent selleckchem.com

Broad-Spectrum Selectivity Profiling against Diverse Epigenetic Reader Domains

Beyond the MBT family, UNC1215 has undergone extensive broad-spectrum selectivity profiling against a diverse panel of epigenetic reader domains. It has demonstrated selectivity against over 200 other methyllysine (Kme) reader domains medchemexpress.comcaymanchem.comthesgc.orgchemicalprobes.orgnih.gov. Specifically, UNC1215 showed no detectable activity at concentrations up to 30 µM against the tandem Tudor domain of UHRF1, the chromodomain of CBX7, or the PHD domain of JARID1A selleckchem.comchemicalprobes.org.

In a comprehensive screen against an array of 250 chromatin-associated effector proteins (Cador 5.0), UNC1215 was observed to bind to six proteins: L3MBTL1, PHF20, PHF20L1, 53BP1, SPF30, and MRG15 chemicalprobes.org. For PHF20, Kᴅ values of 9.4 µM and 5.6 µM were reported chemicalprobes.org. Furthermore, UNC1215 was found to be inactive against protein methyltransferases, showing less than 50% inhibition at concentrations up to 250 µM in a radiometric assay chemicalprobes.orgnih.gov. Differential scanning fluorimetry experiments evaluating its interaction with various bromodomains and lysine (B10760008) demethylases revealed minimal thermal shifts (less than 0.5 °C), indicating very weak or no significant interaction nih.gov.

Epigenetic Reader Domain ClassSpecific Proteins TestedObserved Activity/BindingConcentration/Affinity
Kme Reader Domains (General)>200 other domainsSelective against medchemexpress.comcaymanchem.comthesgc.orgchemicalprobes.orgnih.gov
Tudor DomainUHRF1No activity selleckchem.comchemicalprobes.orgUp to 30 µM
ChromodomainCBX7No activity selleckchem.comchemicalprobes.orgUp to 30 µM
PHD FingerJARID1ANo activity selleckchem.comchemicalprobes.orgUp to 30 µM
Chromatin-Associated Effector ProteinsL3MBTL1, PHF20, PHF20L1, 53BP1, SPF30, MRG15Bound to chemicalprobes.orgPHF20 Kᴅ: 9.4 µM, 5.6 µM chemicalprobes.org
Protein MethyltransferasesPanel of HMTsInactive (<50% inhibition) chemicalprobes.orgnih.govUp to 250 µM
Bromodomains & Lysine DemethylasesVariousVery weak/no interaction (Tm shifts <0.5 °C) nih.gov

Evaluation of UNC1215 Activity against Non-Epigenetic Target Classes (e.g., Kinases, GPCRs)

In a panel of 50 kinases, UNC1215 inhibited 49 kinases by less than 15% at a concentration of 10 µM chemicalprobes.org. However, it showed 64% inhibition of FLT3 activity at the same concentration chemicalprobes.org. When screened against the NIMH PDSP selectivity panel, which includes GPCRs and ion channels, UNC1215 exhibited negligible activity with a few exceptions. It demonstrated activity against the M1 muscarinic receptor with a Kᵢ of 97 nM and an IC₅₀ of 3.5 µM, and against the M2 muscarinic receptor with a Kᵢ of 72 nM and an IC₅₀ greater than 30 µM chemicalprobes.org.

Non-Epigenetic Target ClassSpecific Targets TestedObserved Activity/InhibitionConcentration/Affinity
Kinases49 out of 50 kinases in panel<15% inhibition chemicalprobes.org10 µM
KinasesFLT364% inhibition chemicalprobes.org10 µM
GPCRsM1 muscarinic receptorActive chemicalprobes.orgKᵢ = 97 nM, IC₅₀ = 3.5 µM chemicalprobes.org
GPCRsM2 muscarinic receptorActive chemicalprobes.orgKᵢ = 72 nM, IC₅₀ >30 µM chemicalprobes.org
Ion ChannelsPanelNegligible activity chemicalprobes.org
7-TM Receptors (GPCRs)Panel>100-fold selectivity tocris.com

Structure Activity Relationship Sar Studies and Analog Development for Unc1215

Elucidation of Key Structural Determinants for L3MBTL3 Binding and Selectivity

UNC1215 is characterized as a dibasic compound featuring two methyl-lysine mimics guidechem.com. Its high potency and selectivity for L3MBTL3 are largely attributed to a unique 2:2 polyvalent binding mode, as revealed by X-ray crystallography jkchemical.comnih.govsmolecule.comnih.govnih.govnih.gov. In this interaction, UNC1215 directly engages with the methyl-lysine (Kme)-binding pocket located within the MBT domains of L3MBTL3 jkchemical.comnih.govsmolecule.comnih.govnih.gov.

Critical insights into the binding mechanism were gained through mutagenesis studies of L3MBTL3's MBT domains. A mutation at aspartic acid residue D274 in the first MBT domain (D274A) resulted in an approximate 30-fold decrease in binding affinity for UNC1215. More strikingly, a mutation at D381 in the second MBT domain (D381A) completely abolished binding, as measured by isothermal titration calorimetry (ITC). This data strongly indicates that while the first MBT domain plays a supporting role, the second MBT domain is crucial for UNC1215 binding guidechem.comnih.gov.

UNC1215 exhibits remarkable selectivity, demonstrating greater than 50-fold potency towards L3MBTL3 compared to other members of the MBT family nih.govsmolecule.comnih.govnih.govnih.gov. For instance, its closest homolog, L3MBTL1, showed significantly less specificity (50-fold and 80-fold less by AlphaScreen and ITC, respectively) guidechem.com. Furthermore, UNC1215 showed negligible or much weaker binding to other non-MBT methyl-lysine reader domains, including Tudor domains (e.g., 53BP1, UHRF1) and chromodomains (e.g., CBX7) guidechem.comnih.govnih.gov. Biochemical characterization of L3MBTL3's MBT domains revealed a preference for binding di-methylated peptides over mono-methylated ones, with no observed binding to tri-methylated substrates. A slightly tighter binding affinity was noted for the H4K20me2 mark compared to H3K4me2 and H3K9me2 guidechem.com.

Table 1: Binding Affinity and Selectivity of UNC1215 for L3MBTL3

Target/AssayPotency ValueAssay MethodSelectivityCitation
L3MBTL3 (IC50)40 nMAlphaScreen methylated histone peptide competition assay>50-fold selective vs. other MBT family members; selective against >200 other reader domains jkchemical.comnih.govsmolecule.comnih.govnih.govnih.gov
L3MBTL3 (Kd)120 nMIsothermal Titration Calorimetry (ITC)>50-fold selective vs. other MBT family members jkchemical.comnih.govsmolecule.comnih.govnih.govnih.gov
L3MBTL1 (IC50)2 µMAlphaScreen50x less specific than L3MBTL3 guidechem.comnih.gov
L3MBTL1 (Kd)9.4 µMITC80x less specific than L3MBTL3 guidechem.comnih.gov
UHRF1, CBX7, JARID1ANo activity up to 30 µMAlphaScreenHighly selective nih.govnih.gov

Design and Synthesis of UNC1215 Analogs to Explore Chemical Space

The discovery of UNC1215 stemmed from initial efforts to find ligands for L3MBTL1, which yielded compounds with modest affinities (Kd = 5 µM) nih.gov. A pivotal step in the development of UNC1215 involved appending an aniline (B41778) ring to the core of UNC1021, a dibasic compound that already demonstrated high affinity for L3MBTL3 nih.gov. This structural modification was a result of focused SAR studies aimed at enhancing both affinity and cellular activity nih.gov. The design of UNC1215 was based on the hypothesis that incorporating two methyl-lysine mimics could lead to higher affinity, particularly given the potential polyvalency of MBT domains, a concept later supported by structural studies confirming its 2:2 binding mode with L3MBTL3.

Further exploration of the chemical space around UNC1215 led to the development of a second series of potent L3MBTL3 antagonists. These analogs maintained the high selectivity profile of UNC1215 against other methyl-lysine reader proteins, notably L3MBTL1 and MBTD1. An example of such an analog is UNC2533, a smaller molecule that remarkably also binds L3MBTL3 as a 2:2 complex. UNC2533 demonstrated comparable potency to UNC1215, with an IC50 of 62 nM and a Kd of 0.37 µM, along with a similar selectivity profile. Structural analysis of the UNC2533-L3MBTL3 complex revealed that UNC2533 bridges the L3MBTL3 dimer interface, interacting with domain 1 of one monomer and domain 2 of the other. Modifications to the (pyrrolidinyl)piperidine moiety, such as its replacement with a larger 1,4′-bipiperidine in compound 2, resulted in decreased activity against both L3MBTL1 and L3MBTL3, underscoring the critical role of this specific moiety in mediating the interaction with the second methyl-lysine reader domain.

Table 2: Potency of UNC1215 and its Analog UNC2533

CompoundL3MBTL3 IC50 (AlphaScreen)L3MBTL3 Kd (ITC)Citation
UNC121540 nM120 nM jkchemical.comnih.govsmolecule.comnih.govnih.govnih.gov
UNC253362 nM370 nM (0.37 µM)

Characterization of Inactive Control Compounds (e.g., UNC1079)

In the rigorous characterization of UNC1215, the structurally similar compound UNC1079 was utilized as a crucial inactive control guidechem.comnih.gov. UNC1079 is a piperidine (B6355638) analog designed to be inactive as an antagonist of 3xMBT methyl-lysine binding, making it an ideal negative control for functional studies guidechem.com.

Comparative cellular assays clearly demonstrated the lack of activity of UNC1079. In fluorescence recovery after photobleaching (FRAP) experiments, UNC1215 treatment caused a dose-dependent decrease in recovery time, indicating increased protein mobility, while UNC1079 had no such effect guidechem.comnih.gov. Furthermore, UNC1079 was ineffective in reducing the formation of nuclear foci by GFP-3MBT fusion proteins, a phenomenon potently inhibited by UNC1215 nih.gov. Biochemically, UNC1079 exhibited significantly weaker activity against L3MBTL3, with an AlphaScreen IC50 of >10 µM, which is over 1000-fold less potent than UNC1215. Its weak binding was also confirmed by ITC nih.gov.

Strategies for Functionalization of UNC1215 in PROTAC Research and Chemical Probes

UNC1215 is recognized as a pioneering chemical probe for the methyl-lysine reading function of L3MBTL3 smolecule.comnih.govnih.govnih.gov. The functionalization of such chemical probes is a key strategy to expand their utility in various biological and biochemical platforms.

One significant application of UNC1215's functionalization is in Proteolysis-Targeting Chimera (PROTAC) research. PROTACs are heterobifunctional molecules that link a chemical compound binding to a protein of interest (POI) with another compound recruiting an E3 ubiquitin ligase, thereby inducing the POI's ubiquitination and subsequent proteasomal degradation. UNC1215 has been successfully employed as the L3MBTL3-binding ligand component in PROTACs. By linking UNC1215 to compounds that recruit E3 ubiquitin ligases (e.g., CRL4DCAF5), researchers can mediate the ubiquitin-dependent proteolysis of methylated proteins, such as SOX2, that are recognized by L3MBTL3. This catalytic mode of action allows PROTACs to achieve efficient and selective protein knockdown at low concentrations, offering advantages over traditional genetic manipulation methods.

Beyond PROTACs, UNC1215 has been modified for other chemical biology applications. A biotinylated analog of UNC1215 has been developed, enabling its use in affinity purification experiments and protein microarray screenings guidechem.comnih.gov. Additionally, UNC1215 has been tagged with a cell-penetrant, long-wavelength merocyanine (B1260669) fluorophore, allowing for live-cell imaging and direct visualization of its cellular target engagement guidechem.com. Libraries of tagged UNC1215 analogs have also been instrumental in screening protein domain microarrays. This approach has facilitated the rapid detection of compounds with novel binding profiles, including those that acquire interactions with other proteins like the Tudor domain-containing protein Spindlin1 (SPIN1). These functionalized derivatives underscore the versatility of UNC1215 as a tool for dissecting chromatin biology and exploring new therapeutic avenues.

Applications of Unc1215 in Epigenetic Research

Investigation of L3MBTL3 Role in Chromatin Architecture and Transcriptional Control

L3MBTL3 is a chromatin-interacting transcriptional repressor that "reads" post-translational methylation states of histone lysine (B10760008) residues, thereby influencing chromatin structure and gene expression. nih.govthesgc.orgsigmaaldrich.com UNC1215 acts as a competitive antagonist, binding to the methyl-lysine binding pockets of L3MBTL3's MBT domains and displacing native cellular Kme-containing targets. nih.govnih.govthesgc.orgcaymanchem.com

Studies utilizing UNC1215 have demonstrated its ability to increase the cellular mobility of GFP-L3MBTL3 fusion proteins, suggesting that it "releases" L3MBTL3 from immobile chromatin components within the nucleus. nih.govnih.govsigmaaldrich.com Point mutations that disrupt the Kme-binding function of GFP-L3MBTL3 phenocopy the effects of UNC1215, further supporting its mechanism of action in antagonizing the interaction of MBT domains with Kme targets. nih.govnih.gov This antagonism by UNC1215 leads to a reduction in the recovery time of photobleached areas in GFP-L3MBTL3 expressing cells, indicating increased molecular movement of L3MBTL3. nih.govthesgc.orgresearchgate.net

Table 1: Key Binding and Selectivity Data for UNC1215

Target ProteinBinding Affinity (Kd)Potency (IC50)SelectivityAssay MethodReference
L3MBTL3120 nM40 nM>50-fold vs. other MBT family members; >200 other reader domains examinedITC, AlphaScreen methylated histone peptide competition assay nih.govnih.govthesgc.orgallgenbio.comcaymanchem.comchemicalprobes.orgmedchemexpress.comselleckchem.com
L3MBTL1-2 µM~75-fold selective for L3MBTL3 over L3MBTL1AlphaScreen chemicalprobes.orgselleckchem.com
UHRF1, CBX7, JARID1AInactive at 30 µM-No activityAlphaScreen chemicalprobes.orgselleckchem.com

Deciphering Methyl-Lysine Dependent Protein-Protein Interactions

UNC1215 is instrumental in identifying and characterizing methyl-lysine dependent protein-protein interactions mediated by L3MBTL3. The compound binds to L3MBTL3 through a unique 2:2 polyvalent mode of interaction, which is crucial for its inhibitory activity. nih.govunc.edunih.govmedchemexpress.com

A significant finding facilitated by UNC1215 is the revelation of a novel Kme-dependent interaction between L3MBTL3 and BCLAF1 (Bcl-2-associated transcription factor 1). nih.govunc.edunih.govallgenbio.comselleckchem.com BCLAF1 is a protein implicated in DNA damage repair and apoptosis, highlighting a previously uncharacterized role for L3MBTL3 in these pathways through its interaction with BCLAF1. nih.govunc.edunih.gov This demonstrates UNC1215's utility in uncovering specific protein partnerships that are regulated by methyl-lysine modifications. nih.govnih.govallgenbio.com

Furthermore, UNC1215 has been explored in the context of PROTAC (Proteolysis Targeting Chimera) technology. By binding to L3MBTL3, UNC1215 can be used as a chemical handle to recruit the L3MBTL3-bound E3 ligase complex (Cul4DCAF5) to target proteins for nuclear-specific degradation. mdpi.combiorxiv.org This application leverages L3MBTL3's natural role in ubiquitin-dependent proteolysis of methylated proteins, such as DNMT1 and SOX2, to induce the degradation of other non-methylated proteins. oup.combiorxiv.orgmdpi.combiorxiv.org

Role of L3MBTL3 and UNC1215 in DNA Damage Response and Apoptosis Pathways

L3MBTL3 has been identified as a participant in cellular responses to DNA damage and apoptosis. The discovery of its Kme-dependent interaction with BCLAF1, a protein known for its involvement in DNA damage repair and apoptosis, strongly links L3MBTL3 to these critical cellular processes. nih.govunc.edunih.govallgenbio.comselleckchem.com

By using UNC1215 to antagonize L3MBTL3's methyl-lysine reading function, researchers can perturb this interaction and investigate the downstream consequences on DNA damage response mechanisms and apoptotic pathways. nih.govnih.govallgenbio.com This allows for a deeper understanding of how L3MBTL3's recognition of methylated proteins contributes to the integrity of the genome and the regulation of programmed cell death. nih.govnih.gov The compound's ability to disrupt L3MBTL3's binding to its native Kme targets helps elucidate L3MBTL3's precise contributions to these pathways. nih.govnih.gov

Studies of L3MBTL3 Function in Hematopoiesis

The MBT family of proteins, including L3MBTL3, plays diverse roles in development, differentiation, and disease. Specifically, MBTD1 has been implicated in hematopoiesis and skeletal development. scholaris.ca While the precise mechanism of L3MBTL3's involvement in hematopoiesis is still under investigation, its role as a methyl-lysine reader suggests its potential influence on the epigenetic landscape that governs blood cell development and differentiation. sigmaaldrich.comoup.comscholaris.camdpi.com

UNC1215, as a selective chemical probe for L3MBTL3, provides a valuable tool for researchers studying the function of L3MBTL3 in hematopoietic processes. By modulating L3MBTL3 activity with UNC1215, scientists can explore its impact on the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells, thereby shedding light on its significance in blood-related disorders and normal hematopoiesis. sigmaaldrich.comscholaris.camdpi.comsmolecule.com

Preclinical Implications and Therapeutic Potential of L3mbtl3 Modulation

L3MBTL3 as a Potential Drug Target in Cancer Biology

The role of L3MBTL3 in cancer is multifaceted, with evidence suggesting it can function as both a tumor suppressor and a factor associated with poor prognosis, depending on the cancer type. nih.gov This contextual dependency makes L3MBTL3 a compelling, albeit complex, therapeutic target.

Research has indicated that L3MBTL3 expression is dysregulated in various malignancies. For instance, in some cancers like gastric cancer, higher expression of L3MBTL3 has been associated with a poorer prognosis. nih.gov Conversely, deletions of the L3MBTL3 locus have been observed in medulloblastoma, suggesting a tumor-suppressor role in this context. In these cases, L3MBTL3 appears to repress the NOTCH/RBPJ signaling pathway, and its loss leads to aberrant activation of target genes that promote cell growth.

The chemical probe UNC1215 has been instrumental in dissecting the molecular functions of L3MBTL3 in cancer cells. neurosciencenews.com UNC1215 binds to L3MBTL3 with high affinity, competitively displacing its binding to mono- and di-methylated lysine-containing peptides. nih.gov This tool has enabled researchers to identify novel, methylation-dependent protein-protein interactions involving L3MBTL3. One significant discovery made using UNC1215 was the identification of BCLAF1 (BCL2-associated transcription factor 1) as a new interaction partner for L3MBTL3. nih.gov Given that BCLAF1 is implicated in critical cellular processes such as DNA damage repair and apoptosis, its interaction with L3MBTL3 suggests a mechanism by which L3MBTL3 modulation could impact cancer cell survival and response to therapy. nih.gov By disrupting the L3MBTL3-BCLAF1 interaction, UNC1215 provides a means to explore the therapeutic potential of targeting this axis in oncology. nih.gov

ParameterDescriptionReference
UNC1215 Binding Affinity (Kd)120 nM for L3MBTL3 nih.gov
UNC1215 IC5040 nM against L3MBTL3 Kme reading function apexbt.com
UNC1215 Selectivity>50-fold more potent for L3MBTL3 than other MBT family members nih.gov
Identified Interacting ProteinBCLAF1 (implicated in DNA damage repair and apoptosis) nih.gov

Investigation of L3MBTL3 Modulation in Other Disease Contexts (e.g., Hedgehog Signaling Pathway)

While the role of L3MBTL3 in cancer is an area of active investigation, its functions in other disease contexts are also emerging. However, based on available scientific literature, a direct functional link between L3MBTL3 modulation and the Hedgehog (Hh) signaling pathway is not well-established. The Hh pathway is a critical regulator of embryonic development and its aberrant activation is a known driver in certain cancers, such as medulloblastoma and basal cell carcinoma. dtic.milnewcastle.edu.au Key components of the Hh pathway include the receptors Patched (PTCH) and Smoothened (SMO), and the GLI family of transcription factors, which are regulated by the Suppressor of Fused (SUFU) protein. nih.govnih.gov While L3MBTL3 has been implicated as a tumor suppressor in some medulloblastomas, its mechanism in this context has been linked to the Notch pathway rather than Hedgehog signaling.

Beyond oncology, genetic studies have linked polymorphisms in the L3MBTL3 gene to a susceptibility to multiple sclerosis, indicating a potential role in neuroinflammatory or autoimmune diseases. Furthermore, L3MBTL3 is understood to play a role in regulating hematopoiesis, the process of blood cell formation. These findings suggest that modulating L3MBTL3 function with inhibitors like UNC1215 could have therapeutic implications outside of cancer, although these areas remain largely unexplored in preclinical models.

Preclinical Combination Strategies Involving L3MBTL3 Inhibitors

The exploration of preclinical combination strategies involving specific L3MBTL3 inhibitors like UNC1215 is still in its early stages, with limited published data. However, based on the known functions of L3MBTL3, rational combination therapies can be hypothesized. The goal of such strategies is often to achieve synergistic effects, overcome drug resistance, or target cancer from multiple angles.

Given the discovery that L3MBTL3 interacts with BCLAF1, a protein involved in the DNA damage response (DDR), a logical preclinical strategy would be to combine L3MBTL3 inhibitors with agents that induce DNA damage or inhibit DDR pathways. nih.gov This could include:

Chemotherapeutic Agents: Traditional DNA-damaging drugs (e.g., platinum-based agents) could be combined with UNC1215 to potentially enhance cancer cell apoptosis.

PARP Inhibitors: For cancers with specific DDR deficiencies (e.g., BRCA mutations), combining a PARP inhibitor with an L3MBTL3 inhibitor could represent a synthetic lethality approach.

Another potential strategy involves combining L3MBTL3 inhibitors with other epigenetic drugs. Targeting different components of the epigenetic machinery simultaneously can sometimes lead to a more profound and durable anti-tumor response. For example, combining an L3MBTL3 inhibitor with a histone deacetylase (HDAC) inhibitor or a histone methyltransferase inhibitor could be explored in various cancer models. These hypothetical combinations require rigorous preclinical testing to validate their efficacy and synergistic potential.

Analysis of Potential Mechanisms of Resistance to L3MBTL3 Modulation in Disease Models

As with most targeted therapies, the potential for both intrinsic and acquired resistance to L3MBTL3 inhibitors is a critical consideration for their therapeutic development. While specific studies on resistance to UNC1215 are not widely available, potential mechanisms can be inferred from its mechanism of action and general principles of drug resistance.

Potential mechanisms of acquired resistance , which could develop during treatment, include:

Target Mutation: Mutations in the aromatic cage of the L3MBTL3 MBT domains where UNC1215 binds could reduce the inhibitor's affinity, rendering it less effective.

Upregulation of Bypass Pathways: Cancer cells could develop resistance by activating compensatory signaling pathways that bypass the need for the functions regulated by L3MBTL3.

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of the L3MBTL3 inhibitor, diminishing its activity.

Investigating these potential resistance mechanisms in preclinical models is a crucial next step for the clinical translation of L3MBTL3 inhibitors.

Resistance TypePotential MechanismDescriptionReference
IntrinsicContribution of Non-MBT DomainsThe SAM domain of L3MBTL3 may contribute to chromatin binding, making the full-length protein less susceptible to displacement by UNC1215 alone. neurosciencenews.com
Acquired (Hypothetical)Target Site MutationsAlterations in the UNC1215 binding pocket within the L3MBTL3 MBT domains could prevent inhibitor binding.
Acquired (Hypothetical)Activation of Bypass PathwaysCells may upregulate alternative signaling pathways to circumvent the transcriptional repression mediated by L3MBTL3.

Advanced Methodologies Employing Unc1215

Structural Biology Techniques for UNC1215-Target Complex Analysis

To understand the molecular basis of its potent and selective inhibition, the interaction between UNC1215 and its target L3MBTL3 was investigated using X-ray crystallography. nih.gov This technique provided high-resolution structural insights into the binding mode. The co-crystal structure of UNC1215 in a complex with the three tandem malignant brain tumor (MBT) domains of L3MBTL3 was solved at a resolution of 2.6 Å. nih.govresearchgate.net

The crystallographic data revealed a novel and unexpected 2:2 polyvalent binding mode, where two molecules of UNC1215 bridge two molecules of L3MBTL3. nih.govresearchgate.netnih.gov This was the first evidence suggesting that L3MBTL3 could form a dimer. nih.gov The binding is primarily mediated through the interaction of UNC1215 with the aromatic cage of the second MBT domain, which consists of the residues F387, F405, W408, and Y412. nih.govresearchgate.net A crucial hydrogen bond is formed between the pyrrolidine (B122466) nitrogen of UNC1215 and the aspartic acid residue D381 in this domain. nih.gov Furthermore, the structure showed that UNC1215 also interacts with the first MBT domain of a second L3MBTL3 molecule, specifically forming a salt bridge with residue D274. researchgate.net Site-directed mutagenesis studies confirmed these structural findings; mutating D381 in the second domain completely abolished UNC1215 binding, while mutating D274 in the first domain resulted in a significant, approximately 30-fold reduction in binding affinity. nih.gov

ParameterValueSignificance
TechniqueX-ray CrystallographyProvides atomic-level detail of the protein-ligand interaction.
PDB Accession Code4FL6Allows public access to the solved crystal structure coordinates. nih.gov
Resolution2.6 ÅIndicates a high-quality structure revealing detailed molecular interactions. nih.gov
Binding Stoichiometry2:2 (UNC1215:L3MBTL3)Revealed a novel polyvalent binding mode and induced dimerization of L3MBTL3. nih.govnih.gov
Key Interacting DomainsMBT Domain 1 and Domain 2Showed that UNC1215 bridges two separate domains on different protein molecules. nih.gov
Critical ResiduesD381, D274, F387, F405, W408, Y412Pinpointed the specific amino acids essential for the potent binding of UNC1215. nih.govresearchgate.net

Proteomic Approaches for Identifying L3MBTL3 Interactome Modulated by UNC1215

UNC1215 serves as a critical tool to investigate the protein-protein interactions of L3MBTL3 that are dependent on its methyl-lysine reading function. By using immunoprecipitation coupled with mass spectrometry, researchers can identify proteins that associate with L3MBTL3 in cells and assess how these interactions are affected by UNC1215. researchgate.net

Through such proteomic studies, BCLAF1 (Bcl-2-associated transcription factor 1) was identified as a novel interacting partner of L3MBTL3. nih.govnih.gov This interaction was shown to be dependent on the methyl-lysine binding capability of L3MBTL3. In cellular experiments, treatment with UNC1215 disrupted the co-localization of L3MBTL3 and BCLAF1 in nuclear foci. researchgate.net Immunoprecipitation experiments further confirmed that UNC1215 disrupts the interaction between the MBT domains of L3MBTL3 and BCLAF1, and also reduces the interaction between full-length L3MBTL3 and BCLAF1. researchgate.net This demonstrates that UNC1215 can be effectively used to dissect the L3MBTL3 interactome and identify connections to other cellular pathways, such as DNA damage repair and apoptosis, where BCLAF1 is implicated. nih.govnih.gov

Identified InteractorMethodologyEffect of UNC1215Biological Implication
BCLAF1Immunoprecipitation, Mass Spectrometry, Co-localization imagingDisrupts the L3MBTL3-BCLAF1 interaction. researchgate.netLinks L3MBTL3's methyl-lysine reading function to DNA damage and apoptosis pathways. nih.gov

Cellular Assays for Quantifying UNC1215 Efficacy (e.g., Fluorescence Recovery After Photobleaching)

To confirm that UNC1215 engages its target L3MBTL3 within a cellular context, biophysical techniques such as Fluorescence Recovery After Photobleaching (FRAP) are employed. nih.gov FRAP is a microscopy-based method used to measure the dynamics of fluorescently labeled molecules within a living cell. gu.senih.gov In these experiments, L3MBTL3 is tagged with a Green Fluorescent Protein (GFP). A laser is used to photobleach the GFP-L3MBTL3 in a specific region of the nucleus, and the rate at which fluorescence returns to that region is measured. This recovery rate is indicative of the mobility of the protein population. gu.se

Proteins bound to large, relatively immobile structures like chromatin will have a slow recovery rate. researchgate.net When cells expressing GFP-L3MBTL3 were treated with UNC1215, the rate of fluorescence recovery increased significantly. nih.govnih.gov This indicates that UNC1215 displaces L3MBTL3 from its chromatin binding sites, leading to a more mobile pool of the protein within the nucleus. nih.gov The effect of UNC1215 on protein mobility was phenocopied by point mutants in the methyl-lysine binding pocket of L3MBTL3, confirming that the observed effect is due to on-target inhibition. nih.govunc.edu These FRAP assays provide a quantitative measure of the cellular potency and target engagement of UNC1215, demonstrating its ability to effectively antagonize the function of L3MBTL3 in living cells. nih.gov

AssayPrincipleObservation with UNC1215Conclusion
Fluorescence Recovery After Photobleaching (FRAP)Measures the mobility of GFP-tagged L3MBTL3 in the nucleus of living cells. gu.seIncreased rate of fluorescence recovery after photobleaching. nih.govUNC1215 effectively displaces L3MBTL3 from less mobile, chromatin-bound states, confirming cellular target engagement and efficacy. nih.gov

Integration of UNC1215 in Target Validation Studies for Drug Discovery

Target validation is a critical step in drug discovery that aims to provide confidence that modulating a specific biological target will have a therapeutic effect. drugtargetreview.com Chemical probes are essential tools in this process, allowing for the acute modulation of a target's function in relevant cellular and organismal models. technologynetworks.com UNC1215 is considered the first-in-class, potent, and selective chemical probe for a methyl-lysine reader domain, specifically L3MBTL3. nih.govneurosciencenews.com

The utility of UNC1215 in target validation stems from its well-characterized properties. It has a high affinity for L3MBTL3 (K_d of 120 nM) and excellent selectivity, being over 50-fold more selective for L3MBTL3 than other MBT family members and showing no significant activity against a broad panel of other epigenetic and non-epigenetic targets. nih.govnih.gov Furthermore, it demonstrates good cellular activity and is non-toxic at effective concentrations. nih.gov By using UNC1215, researchers can specifically inhibit the methyl-lysine binding function of L3MBTL3 and observe the resulting biological consequences. For example, the discovery that UNC1215 disrupts the L3MBTL3-BCLAF1 interaction provides strong evidence that this interaction is dependent on L3MBTL3's reader function and validates L3MBTL3 as a potential target for diseases where this pathway is implicated. nih.govresearchgate.net The ability to link the specific inhibition of L3MBTL3 to a clear cellular phenotype is the cornerstone of target validation and provides a strong rationale for pursuing the development of drugs targeting this protein. drugtargetreview.com

PropertyCharacteristic of UNC1215Importance for Target Validation
PotencyBinds L3MBTL3 with a K_d of 120 nM. nih.govAllows for target modulation at low concentrations, reducing the risk of off-target effects.
Selectivity>50-fold selective over other MBT proteins and a wide panel of other targets. nih.govEnsures that the observed biological effects can be confidently attributed to the inhibition of L3MBTL3.
Cellular ActivityEffectively displaces L3MBTL3 from chromatin in cellular assays (FRAP). nih.govnih.govDemonstrates the ability to modulate the target in a physiologically relevant environment.
Defined MechanismCompetitively displaces methyl-lysine peptides from the L3MBTL3 binding pocket. nih.govProvides a clear understanding of how the probe achieves its effect, allowing for robust hypothesis testing.

Future Directions and Emerging Research Perspectives

Elucidating Novel Biological Functions and Substrates of L3MBTL3

UNC1215 has been instrumental in uncovering new biological roles and protein interactions of L3MBTL3 beyond its established function in chromatin regulation. A significant breakthrough enabled by UNC1215 was the identification of BCLAF1 (Bcl-2-associated transcription factor 1) as a novel, non-histone interacting partner of L3MBTL3. nih.govnih.gov This interaction was found to be dependent on the methyl-lysine binding function of L3MBTL3, as treatment with UNC1215 disrupted the co-localization and interaction of the two proteins in cellular models. nih.gov BCLAF1 is implicated in critical cellular processes, including DNA damage repair and apoptosis, suggesting a role for L3MBTL3 in these pathways through its interaction with BCLAF1. nih.govnih.gov

Furthermore, UNC1215 has been a valuable tool to investigate the role of L3MBTL3 in the ubiquitin-dependent degradation of a variety of non-histone protein substrates. L3MBTL3 acts as an adaptor protein, recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex to its methylated targets, thereby marking them for proteasomal degradation. The use of UNC1215 has helped to confirm that the recognition of methylated substrates by L3MBTL3 is crucial for this process. For instance, UNC1215 can block the L3MBTL3-mediated degradation of proteins such as the transcription factor SOX2 and the DNA methyltransferase DNMT1. mdpi.com These findings have expanded the known functions of L3MBTL3 from a transcriptional repressor to a key regulator of protein stability for several factors involved in development and disease.

The unique dimeric binding mode of UNC1215 to L3MBTL3 has also provided deeper insights into the protein's structure and function. nih.govnih.gov Crystallography studies revealed that two molecules of UNC1215 bridge two molecules of L3MBTL3 in a 2:2 complex, a finding that prompted further investigation into the dimeric nature of L3MBTL3 itself. nih.govnih.gov Subsequent research has shown that L3MBTL3 can exist and function as a dimer in cells, and this dimerization is enhanced by the presence of UNC1215 or its natural histone substrates. nih.gov This suggests a polyvalent mechanism for substrate recognition, where the multiple MBT domains of the L3MBTL3 dimer may cooperate to bind methylated targets with higher affinity and specificity. nih.gov

Development of Next-Generation L3MBTL3 Modulators with Improved Profiles

Building on the success of UNC1215, researchers have focused on developing next-generation L3MBTL3 modulators with enhanced properties. Structure-activity relationship (SAR) studies evolving from the chemical scaffold of UNC1215 have led to the design of a second series of potent L3MBTL3 antagonists. nih.govunc.edu One such example is the compound UNC2533, which, despite being a smaller molecule, also binds to the L3MBTL3 dimer in a 2:2 stoichiometry. nih.gov

Interestingly, the co-crystal structure of L3MBTL3 with UNC2533 revealed a different binding conformation compared to UNC1215, suggesting flexibility in the L3MBTL3 dimer interface to accommodate different ligands. nih.gov This structural information is invaluable for the rational design of new inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The goal of these efforts is to develop compounds that are not only excellent research tools but also have the potential for therapeutic development. The development of these second-generation inhibitors underscores the chemical tractability of L3MBTL3 and provides a platform for further optimization. unc.edu

Advancing PROTAC-Mediated Degradation Strategies Utilizing L3MBTL3 Recruitment

A groundbreaking application of UNC1215 has been its adaptation for use in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. One end of the PROTAC binds to the target protein, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.

Researchers have successfully functionalized UNC1215 to serve as the E3 ligase-recruiting moiety in PROTACs. nih.gov By attaching a linker and a ligand for a target protein to the UNC1215 scaffold, it is possible to recruit the L3MBTL3-Cul4-DCAF5 E3 ligase complex to degrade proteins of interest. nih.gov This strategy has been demonstrated to induce the nuclear-specific degradation of target proteins, such as FKBP12 and the bromodomain-containing protein BRD2. nih.govresearchgate.net

The development of L3MBTL3-recruiting PROTACs based on UNC1215 is significant as it expands the toolbox of E3 ligases that can be harnessed for targeted protein degradation. nih.gov This approach offers the potential for achieving tissue- or organelle-specific protein degradation, given the specific expression and localization patterns of L3MBTL3. The modular nature of PROTACs allows for the adaptation of this strategy to a wide range of therapeutic targets, opening up new possibilities for treating diseases driven by aberrant protein expression.

Compound/MoleculeClass/FunctionKey Research Finding
UNC1215 L3MBTL3 Inhibitor/Chemical ProbeFirst potent and selective chemical probe for a methyl-lysine reader domain; enabled the discovery of BCLAF1 as an L3MBTL3 interactor and its use in PROTACs.
UNC2533 Second-generation L3MBTL3 InhibitorBinds to the L3MBTL3 dimer with a different conformation than UNC1215, highlighting the flexibility of the dimer interface.
BCLAF1 L3MBTL3 Interacting ProteinA novel non-histone substrate of L3MBTL3 involved in DNA damage repair and apoptosis.
SOX2 L3MBTL3 SubstrateA transcription factor targeted for degradation by the L3MBTL3-CRL4-DCAF5 complex.
DNMT1 L3MBTL3 SubstrateA DNA methyltransferase whose stability is regulated by L3MBTL3-mediated proteolysis.
FKBP12 PROTAC TargetSuccessfully degraded using a PROTAC that recruits the L3MBTL3 E3 ligase complex via a UNC1215-based moiety.
BRD2 PROTAC TargetAnother example of a protein targeted for nuclear-specific degradation by an L3MBTL3-recruiting PROTAC.

Broader Implications for Epigenetic Target Class Drug Discovery

The discovery and successful application of UNC1215 have had a profound impact on the field of epigenetic drug discovery, particularly for the class of proteins known as "readers" of histone modifications. Prior to the development of UNC1215, there was considerable skepticism about the feasibility of developing potent and selective small-molecule inhibitors for methyl-lysine reader domains, which often have shallow and challenging binding pockets.

UNC1215 was the first chemical probe for any of the more than 200 domains in the human genome that recognize methyl-lysine. nih.gov Its discovery demonstrated the druggability of this target class and provided a blueprint for the development of inhibitors for other reader domains. nih.gov The success with UNC1215 has spurred efforts to target other methyl-lysine readers, with some strategies even adapting the chemical scaffolds of L3MBTL1 inhibitors (a related protein) to create antagonists for other reader proteins like Cbx7. researchgate.net

This pioneering work has helped to validate epigenetic reader domains as a viable new class of therapeutic targets. The ability to pharmacologically modulate these proteins opens up possibilities for treating a wide range of diseases, including cancer, where aberrant epigenetic regulation is a common hallmark. The development of UNC1215 and its progeny has not only provided powerful tools for basic research but has also laid the groundwork for a new generation of epigenetic therapies.

Q & A

Q. How should researchers design experiments to evaluate the efficacy of UNC 1215 in preclinical models?

  • Methodological Answer : Preclinical studies should employ rigorous experimental designs, including appropriate control groups (e.g., vehicle controls, comparator compounds) and randomization to minimize bias. For in vivo models, use humanized animal systems (e.g., humanized bone marrow-liver-thymus mice) to mimic human biological responses, as demonstrated in HIV reservoir studies . Ensure sample sizes are statistically powered to detect meaningful effect sizes, and adhere to protocols for compound administration, pharmacokinetic monitoring, and endpoint measurements (e.g., viral load reduction, biomarker analysis). Document all procedures in detail to enable reproducibility, per guidelines for experimental reporting .

Q. What methodologies ensure the reproducibility of this compound synthesis and characterization?

  • Methodological Answer : Reproducibility requires transparent reporting of synthesis protocols, including reaction conditions (temperature, catalysts, purification steps), spectroscopic data (NMR, mass spectrometry), and purity validation (HPLC). For novel compounds, provide full characterization in the main manuscript; for known analogs, cite prior literature and include cross-validation data in supplementary materials . Use standardized reference compounds and controls during bioassays to minimize batch-to-batch variability. Collaborative validation with independent labs can further confirm reproducibility .

Q. How can researchers formulate focused hypotheses about this compound’s mechanism of action?

  • Methodological Answer : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure hypotheses. For example:
  • Population : Target cell lines (e.g., macrophages, T-cells) .
  • Intervention : Dose-response effects of this compound on viral replication.
  • Comparison : Existing antiretroviral therapies.
  • Outcome : Reduction in proviral DNA levels.
    Ensure hypotheses are testable via defined assays (e.g., qPCR, flow cytometry) and grounded in prior literature on analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacological data across studies?

  • Methodological Answer : Conduct a systematic meta-analysis to identify sources of variability, such as differences in experimental models (e.g., primary cells vs. cell lines), dosing regimens, or assay sensitivity. Use orthogonal techniques (e.g., surface plasmon resonance for binding affinity, in situ hybridization for target engagement) to validate key findings. Transparently report negative results and confounding factors (e.g., off-target effects, compound stability) to refine hypotheses .

Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-response relationships in heterogeneous datasets?

  • Methodological Answer : Employ mixed-effects models to account for variability in biological replicates or multi-center studies. Bayesian hierarchical modeling can integrate prior knowledge (e.g., pharmacokinetic parameters) with new data to improve precision. For non-linear responses, use sigmoidal curve-fitting tools (e.g., GraphPad Prism) and report IC₅₀/EC₅₀ values with confidence intervals. Validate assumptions via residual analysis and sensitivity testing .

Q. How should researchers integrate multi-omics data (e.g., transcriptomics, proteomics) to elucidate this compound’s off-target effects?

  • Methodological Answer : Apply bioinformatics pipelines (e.g., Gene Set Enrichment Analysis, STRINGdb) to identify pathways perturbed by this compound. Cross-reference omics data with chemical proteomics results to distinguish direct targets from downstream effects. Use in silico docking simulations to predict off-target interactions, followed by experimental validation via CRISPR knockdown or competitive binding assays. Collaborative analysis with computational biologists ensures robustness .

Ethical and Methodological Compliance

Q. What ethical considerations apply to sharing this compound research data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Gene Expression Omnibus, ChEMBL). Annotate datasets with metadata, including experimental conditions and ethical approvals (e.g., IACUC protocols). Cite primary sources to avoid plagiarism, and comply with copyright laws when reproducing figures or protocols .

Q. How can researchers mitigate bias in preclinical studies of this compound?

  • Methodological Answer : Implement blinding during data collection and analysis phases. Use randomization software to allocate treatment groups and avoid subjective endpoint assessments. Pre-register study protocols on platforms like Open Science Framework to reduce publication bias. Include sex-balanced cohorts and diverse cell models to enhance generalizability .

Tables: Key Methodological Considerations

Aspect Best Practices References
Experimental DesignUse humanized models, randomization, blinding, and power analysis
Data ReproducibilityDetailed synthesis protocols, cross-lab validation, supplementary materials
Statistical AnalysisMixed-effects models, Bayesian approaches, sensitivity testing
Ethical ComplianceFAIR data sharing, proper attribution, IACUC protocols

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.